3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid serine. This compound is often used in peptide synthesis due to its ability to protect the hydroxyl group of serine, preventing unwanted side reactions during the synthesis process . The compound is also known for its high purity and stability, making it a valuable reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a fluorenylmethoxycarbonyl (Fmoc) group . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine (DIPEA) to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, DIPEA in DMF.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the serine residue is incorporated without any side reactions .
Scientific Research Applications
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for serine residues.
Biological Studies: Investigating the role of serine in various biological processes.
Medicinal Chemistry: Developing peptide-based drugs.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted reactions during peptide bond formation . The tert-butyl group protects the hydroxyl group, ensuring the integrity of the serine residue throughout the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its high purity and stability, making it a preferred choice in peptide synthesis . Its ability to protect both the amino and hydroxyl groups of serine ensures efficient and accurate peptide formation .
Properties
IUPAC Name |
3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBFPJWSCJJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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